molecular formula C23H30N6O2 B271783 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

カタログ番号 B271783
分子量: 422.5 g/mol
InChIキー: LOGLACYTPGZRNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine, also known as ETP-46321, is a novel compound that has gained attention in the scientific community due to its potential application in the treatment of various diseases. The compound has been synthesized through a complex chemical process and has shown promising results in preliminary studies.

作用機序

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the activity of several kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

実験室実験の利点と制限

One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes in the body and study their effects. However, one limitation of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is its complexity and the difficulty in synthesizing the compound. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine. One area of interest is the compound's potential application in the treatment of cancer. Further studies are needed to determine the efficacy of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in different types of cancer and to identify any potential side effects. Additionally, research could focus on the compound's potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could explore the use of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in combination with other drugs or therapies to enhance its efficacy.

合成法

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-ethylpyrrolidin-2-ylmethylamine in the presence of a reducing agent to form the final product, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine.

科学的研究の応用

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has shown potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Preliminary studies have shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, the compound has been shown to have an impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

特性

製品名

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

分子式

C23H30N6O2

分子量

422.5 g/mol

IUPAC名

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C23H30N6O2/c1-3-28-14-8-11-20(28)17-24-16-18-12-13-21(22(15-18)30-4-2)31-23-25-26-27-29(23)19-9-6-5-7-10-19/h5-7,9-10,12-13,15,20,24H,3-4,8,11,14,16-17H2,1-2H3

InChIキー

LOGLACYTPGZRNM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

正規SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。